N-Acetyl-L-arginine

Catalog No.
S703299
CAS No.
155-84-0
M.F
C8H16N4O3
M. Wt
216.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-arginine

CAS Number

155-84-0

Product Name

N-Acetyl-L-arginine

IUPAC Name

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C8H16N4O3

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m0/s1

InChI Key

SNEIUMQYRCDYCH-LURJTMIESA-N

SMILES

CC(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-]

Synonyms

N-Acetyl-L-arginine;155-84-0;N-ALPHA-L-ACETYL-ARGININE;N2-Acetyl-L-arginine;(S)-2-Acetamido-5-guanidinopentanoicacid;N-a-Acetyl-L-arginine;Ac-Arg-OH.2H2O;N-Alpha-Acetyl-L-ArginineDihydrate;N-ALPHA-ACETYL-L-ARGININE;(2S)-5-carbamimidamido-2-acetamidopentanoicacid;Nalpha-Acetyl-l-arginine;Arginine,N2-acetyl-;N-ACETYL-L-ARGININEDIHYDRATE;(2S)-5-[(diaminomethylidene)amino]-2-acetamidopentanoicacid;2-Acetamido-5-Guanidinovalericacid;nalpha-acetylarginine;N-Ac-L-Arg-OH;PubChem12888;N-acetyl-(L)-arginine;Maybridge1_002433;UNII-TQ7DL04CAE;N(2)-acetyl-L-arginine;N~2~-acetyl-L-arginine;TQ7DL04CAE;AC1L27IO

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O
  • Increased bioavailability: N-Acetyl-L-arginine bypasses the breakdown in the digestive tract, potentially leading to higher levels reaching the bloodstream compared to L-arginine PubMed: .
  • Increased stability: N-Acetyl-L-arginine is more stable at physiological pH than L-arginine, making it potentially better suited for research applications PubChem: .

These characteristics have made N-Acetyl-L-arginine a valuable tool in various scientific research areas, including:

Cardiovascular Health

  • Endothelial function: Studies suggest that N-Acetyl-L-arginine, combined with N-acetylcysteine, may improve endothelial function, potentially benefiting cardiovascular health in patients with conditions like type 2 diabetes PubMed: .
  • Blood pressure: Research on the effects of N-Acetyl-L-arginine on blood pressure is mixed. While some studies show potential benefits, others haven't observed significant effects PubMed: . Further research is needed to clarify its role in blood pressure management.

Other Potential Applications

  • Wound healing: N-Acetyl-L-arginine is a precursor to nitric oxide, which plays a role in wound healing. However, research on its direct application in wound healing remains limited PubMed.
  • Erectile dysfunction: Some studies suggest that N-Acetyl-L-arginine might improve erectile function, but the evidence is inconclusive and further research is needed PubMed.

N-Acetyl-L-arginine is an N-acetylated derivative of the amino acid L-arginine, classified as an N-acyl-L-alpha-amino acid. Its chemical formula is C₈H₁₆N₄O₃, and it features an acetyl group attached to the nitrogen atom of L-arginine. This modification enhances its stability and bioavailability, making it a significant compound in biochemical research and potential therapeutic applications. N-Acetyl-L-arginine plays a role in various physiological processes, including protein synthesis and metabolic pathways, and is involved in the N-terminal acetylation of proteins, a common post-translational modification in eukaryotes .

  • Improved L-Arginine Availability: The N-acetyl group might protect N-Ac-L-Arg from degradation in the digestive system, potentially leading to increased L-arginine availability in the body.
  • Modulation of NO Production: N-Ac-L-Arg might influence the production or activity of enzymes involved in NO synthesis, although the specifics remain unclear.
Typical of amino acids and their derivatives. It can undergo hydrolysis, where the acetyl group is removed by specific hydrolases, yielding L-arginine. This reaction is facilitated by N-acylpeptide hydrolases that release N-acetylated amino acids from peptides during proteolytic degradation . Furthermore, it can react with other compounds to form peptides or be involved in acylation reactions, where it serves as a substrate for enzymatic modifications.

N-Acetyl-L-arginine exhibits several biological activities, primarily attributed to its role as a precursor for nitric oxide synthesis. Nitric oxide is crucial for vasodilation and blood flow regulation. Additionally, N-Acetyl-L-arginine may influence protein stability and function due to its involvement in N-terminal acetylation processes, which are essential for protein maturation and activity . The compound has also been studied for its potential role as a uremic toxin when present in elevated levels, which can lead to adverse health effects if not adequately cleared by the kidneys .

N-Acetyl-L-arginine can be synthesized through various methods:

  • Enzymatic Acetylation: This method involves using specific N-acetyltransferases that catalyze the transfer of an acetyl group from acetyl-CoA to L-arginine.
  • Chemical Synthesis: The compound can also be synthesized chemically through acylation reactions involving L-arginine and acetic anhydride or acetyl chloride under controlled conditions .
  • Proteolytic Degradation: In biological systems, it can be generated through the proteolytic degradation of N-acetylated proteins by hydrolases .

N-Acetyl-L-arginine has several applications:

  • Biochemical Research: It is used as a substrate in studies related to protein acetylation and metabolism.
  • Therapeutics: Due to its role in nitric oxide production, it may have potential applications in treating cardiovascular diseases and improving blood flow.
  • Supplementation: It is sometimes included in dietary supplements aimed at enhancing athletic performance or recovery due to its nitric oxide-related effects .

Research indicates that N-Acetyl-L-arginine may interact with various biological systems:

  • Nitric Oxide Pathways: It enhances nitric oxide production, which can affect vascular function and blood pressure regulation.
  • Drug Interactions: Studies have shown that it may interact with medications affecting blood pressure or anticoagulants, necessitating caution when co-administered .
  • Protein Interactions: Its role in protein acetylation suggests potential interactions with proteins involved in cellular signaling pathways.

N-Acetyl-L-arginine shares similarities with other acetylated amino acids and derivatives. Below are some comparable compounds:

CompoundChemical FormulaUnique Features
Acetyl-L-carnitineC₇H₁₅NO₃Involved in fatty acid metabolism
N-Acetyl-L-glutamineC₆H₁₃N₃O₅Plays a role in neurotransmitter synthesis
AcetylcysteineC₅H₇NO₃SKnown for its antioxidant properties
N-Acetyl-L-methionineC₇H₁₅NO₂SImportant for methylation processes

Uniqueness of N-Acetyl-L-arginine

N-Acetyl-L-arginine's uniqueness lies primarily in its dual role as both a precursor for nitric oxide synthesis and a participant in protein acetylation processes. Unlike other similar compounds, it directly influences vascular health while also being integral to protein function regulation through post-translational modifications . Its specific interactions with nitric oxide pathways further distinguish it from other N-acetylated amino acids.

Physical Description

Solid

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

216.12224039 g/mol

Monoisotopic Mass

216.12224039 g/mol

Heavy Atom Count

15

UNII

TQ7DL04CAE

Other CAS

155-84-0

General Manufacturing Information

L-Arginine, N2-acetyl-: ACTIVE

Dates

Modify: 2023-08-15

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